molecular formula C21H28N4O B6761972 N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide

N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B6761972
M. Wt: 352.5 g/mol
InChI Key: IESBNNHLZSJHOX-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indene moiety, a pyrazole ring, and a piperidine carboxamide group, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the formation of the pyrazole ring and the piperidine carboxamide group. Common reagents used in these reactions include various alkylating agents, catalysts, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives, pyrazole-containing molecules, and piperidine carboxamides. Examples include:

  • Indene derivatives with different substituents.
  • Pyrazole-based drugs with varying biological activities.
  • Piperidine carboxamides used in medicinal chemistry.

Uniqueness

N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-21(13-18-5-2-3-6-19(18)14-21)16-22-20(26)24-11-7-17(8-12-24)15-25-10-4-9-23-25/h2-6,9-10,17H,7-8,11-16H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESBNNHLZSJHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1)CNC(=O)N3CCC(CC3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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